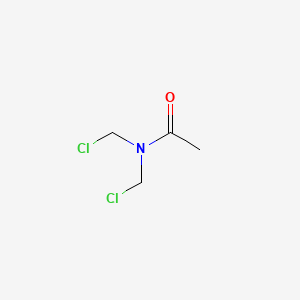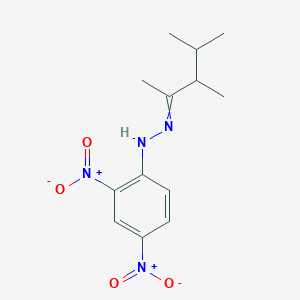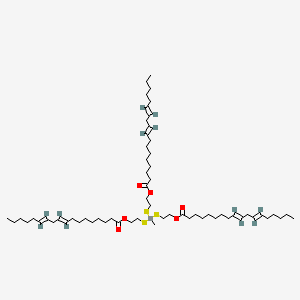
Geranylgeranyl pyrophosphate ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-TETRAMETHYL-2,6,10,14-HEXADECATETRAENYL PYROPHOSPHATE AMMONIUM SALT typically involves the reaction of geranylgeraniol with pyrophosphoric acid in the presence of a suitable base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pyrophosphate group .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical reactors where geranylgeraniol is reacted with pyrophosphoric acid and ammonium hydroxide. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,7,11,15-TETRAMETHYL-2,6,10,14-HEXADECATETRAENYL PYROPHOSPHATE AMMONIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The pyrophosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alkenes .
Scientific Research Applications
3,7,11,15-TETRAMETHYL-2,6,10,14-HEXADECATETRAENYL PYROPHOSPHATE AMMONIUM SALT has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and isoprenoids.
Biology: The compound plays a crucial role in the prenylation of proteins, which is essential for their proper functioning.
Medicine: It is studied for its potential therapeutic effects in diseases such as cancer and cardiovascular disorders.
Industry: The compound is used in the production of fragrances, flavors, and bioactive compounds[][4].
Mechanism of Action
The mechanism of action of 3,7,11,15-TETRAMETHYL-2,6,10,14-HEXADECATETRAENYL PYROPHOSPHATE AMMONIUM SALT involves its role as a substrate for prenyltransferases, enzymes that catalyze the transfer of the geranylgeranyl group to target proteinsThe compound also participates in the biosynthesis of various terpenoids and isoprenoids, which are involved in numerous biological pathways .
Comparison with Similar Compounds
Similar Compounds
Geranyl pyrophosphate: A precursor in the biosynthesis of monoterpenes.
Farnesyl pyrophosphate: Involved in the biosynthesis of sesquiterpenes and sterols.
Isopentenyl pyrophosphate: A key intermediate in the mevalonate pathway.
Uniqueness
3,7,11,15-TETRAMETHYL-2,6,10,14-HEXADECATETRAENYL PYROPHOSPHATE AMMONIUM SALT is unique due to its role in the biosynthesis of diterpenes and its involvement in protein prenylation, which is critical for the function of various cellular proteins .
Properties
Molecular Formula |
C20H42N2O7P2 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
diazanium;[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2.2H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);2*1H3/b18-11+,19-13+,20-15+;; |
InChI Key |
NKMQDAIYTRSGDK-CNKFFNGESA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)(O)[O-])/C)/C)/C)C.[NH4+].[NH4+] |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)(O)[O-])C)C)C)C.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


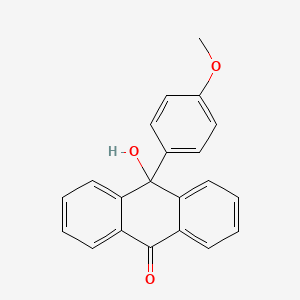
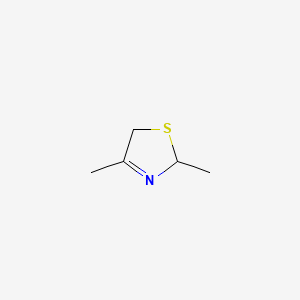

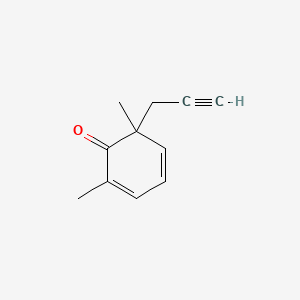
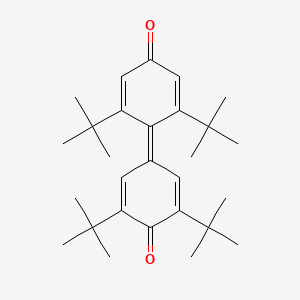
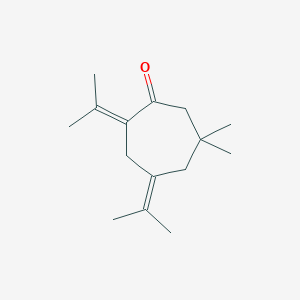
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)

![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
